molecular formula C16H18N2O2 B5239423 N-(4-methylpyridin-2-yl)-2-phenoxybutanamide

N-(4-methylpyridin-2-yl)-2-phenoxybutanamide

Cat. No.: B5239423
M. Wt: 270.33 g/mol
InChI Key: KZWXTLGOASWXPK-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group at the 4-position and a phenoxybutanamide moiety

Mechanism of Action

Target of Action

N-(4-methylpyridin-2-yl)-2-phenoxybutanamide, also known as CBMicro_028412, has shown significant antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) strains . The primary target of this compound is the β-lactamase receptor of E. coli .

Mode of Action

The compound interacts with the active site of the β-lactamase receptor of E. coli . This interaction likely inhibits the function of the β-lactamase enzyme, which is responsible for antibiotic resistance in these bacteria.

Result of Action

The primary result of the action of this compound is its antibacterial effect against ESBL E. coli . By inhibiting the β-lactamase enzyme, the compound may enhance the susceptibility of these bacteria to β-lactam antibiotics, potentially overcoming antibiotic resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-phenoxybutanamide typically involves the reaction of 4-methylpyridin-2-amine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)-2-phenoxybutanamide is unique due to its specific combination of a pyridine ring with a phenoxybutanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-14(20-13-7-5-4-6-8-13)16(19)18-15-11-12(2)9-10-17-15/h4-11,14H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWXTLGOASWXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CC(=C1)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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